molecular formula C17H16O3 B13424679 3-(1-Acetoxyethyl)benzophenone

3-(1-Acetoxyethyl)benzophenone

Cat. No.: B13424679
M. Wt: 268.31 g/mol
InChI Key: ZGFSDTPKMNWNSM-UHFFFAOYSA-N
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Description

3-(1-Acetoxyethyl)benzophenone is an organic compound with the molecular formula C17H16O3. It is a derivative of benzophenone, characterized by the presence of an acetoxyethyl group at the third position of the benzene ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Acetoxyethyl)benzophenone typically involves the acetylation of 3-(1-hydroxyethyl)benzophenone. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Acetoxyethyl)benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like Lewis acids or bases, depending on the desired product.

Major Products Formed

    Oxidation: Benzophenone derivatives with carboxylic acid or ketone groups.

    Reduction: 3-(1-Hydroxyethyl)benzophenone.

    Substitution: Various substituted benzophenone derivatives depending on the substituent introduced.

Scientific Research Applications

3-(1-Acetoxyethyl)benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the manufacture of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(1-Acetoxyethyl)benzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxyl compound, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, used widely in organic synthesis and as a UV absorber.

    Acetophenone: A related compound with similar chemical properties but different applications.

    3-(1-Hydroxyethyl)benzophenone: The precursor to 3-(1-Acetoxyethyl)benzophenone, with a hydroxyl group instead of an acetoxy group.

Uniqueness

This compound is unique due to its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity. Its acetoxy group makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

1-(3-benzoylphenyl)ethyl acetate

InChI

InChI=1S/C17H16O3/c1-12(20-13(2)18)15-9-6-10-16(11-15)17(19)14-7-4-3-5-8-14/h3-12H,1-2H3

InChI Key

ZGFSDTPKMNWNSM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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